molecular formula C6H3BrF3NO B1412172 4-Bromo-5-(trifluoromethyl)pyridin-2-ol CAS No. 1227494-05-4

4-Bromo-5-(trifluoromethyl)pyridin-2-ol

Cat. No.: B1412172
CAS No.: 1227494-05-4
M. Wt: 241.99 g/mol
InChI Key: SDZLGVPGAFSPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-(trifluoromethyl)pyridin-2-ol is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 4-position, a hydroxyl group at the 2-position, and a trifluoromethyl group at the 5-position on the pyridine ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(trifluoromethyl)pyridin-2-ol typically involves the halogenation of a pyridine derivative followed by the introduction of the trifluoromethyl group. One common method includes the bromination of 2-hydroxy-5-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as 4-amino-2-hydroxy-5-(trifluoromethyl)pyridine or 4-methoxy-2-hydroxy-5-(trifluoromethyl)pyridine.

    Oxidation Products: 4-Bromo-2-oxo-5-(trifluoromethyl)pyridine.

    Reduction Products: 2-Hydroxy-5-(trifluoromethyl)pyridine.

Scientific Research Applications

4-Bromo-5-(trifluoromethyl)pyridin-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(trifluoromethyl)pyridin-2-ol is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine

Comparison: 4-Bromo-5-(trifluoromethyl)pyridin-2-ol is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity. Compared to 2-Bromo-4-(trifluoromethyl)pyridine, the presence of the hydroxyl group at the 2-position provides additional sites for hydrogen bonding and potential for oxidation. The trifluoromethyl group at the 5-position enhances the compound’s stability and lipophilicity, distinguishing it from other halogenated pyridines.

Properties

IUPAC Name

4-bromo-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-4-1-5(12)11-2-3(4)6(8,9)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZLGVPGAFSPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-5-(trifluoromethyl)pyridin-2-ol
Reactant of Route 2
4-Bromo-5-(trifluoromethyl)pyridin-2-ol
Reactant of Route 3
4-Bromo-5-(trifluoromethyl)pyridin-2-ol
Reactant of Route 4
4-Bromo-5-(trifluoromethyl)pyridin-2-ol
Reactant of Route 5
4-Bromo-5-(trifluoromethyl)pyridin-2-ol
Reactant of Route 6
Reactant of Route 6
4-Bromo-5-(trifluoromethyl)pyridin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.